Isotopic Separation by Mass Shift
Methyl isolithocholate-d7 produces a nominal mass shift of +7 Da (Δm/z = 7.045) relative to unlabeled methyl isolithocholate due to the replacement of seven hydrogen atoms with deuterium at the C-2, C-3, C-4, C-10, and side-chain methylene positions . This mass difference exceeds the +3 to +5 Da shifts typical of many commercial deuterated bile acid standards (e.g., CA-d5, CDCA-d4), providing enhanced baseline separation between the analyte and internal standard isotope envelopes in low-resolution MS instruments .
| Evidence Dimension | Nominal mass shift relative to unlabeled parent |
|---|---|
| Target Compound Data | +7 Da (C25H35D7O3, MW 397.64) |
| Comparator Or Baseline | Typical deuterated bile acid internal standards: +3 to +5 Da (e.g., CA-d5: +5 Da, CDCA-d4: +4 Da) |
| Quantified Difference | +2 to +4 Da greater mass shift than comparator deuterated BA standards |
| Conditions | Molecular formula determination by HRMS; isotopic distribution analysis |
Why This Matters
The larger mass shift minimizes isotopic cross-talk between the M and M+n envelopes of analyte and internal standard, reducing the risk of quantification bias in samples with wide dynamic range.
